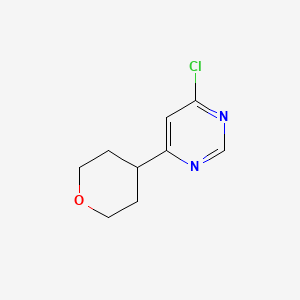

4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-6-(oxan-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVCEBDESUCGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization and Substitution Approach

- The tetrahydro-2H-pyran moiety is introduced through cyclization reactions or nucleophilic substitution on a pyrimidine intermediate bearing suitable leaving groups (e.g., halides or methoxy groups).

- For example, cyclization reactions involve reacting intermediates such as 4,6-dichloropyrimidine derivatives with tetrahydro-2H-pyran-4-yl nucleophiles under controlled conditions to selectively substitute the chlorine at the 6-position with the tetrahydro-pyran ring.

- Chlorination at the 4-position can be achieved using reagents like hydrogen chloride gas or other hydrogen halides under mild to moderate temperatures (5–30 °C), allowing selective chlorination without degrading the tetrahydro-pyran moiety.

Multi-Component Reactions and One-Pot Syntheses

- Multi-component reactions have been reported for related pyrimidine derivatives, where benzaldehydes, cyanoacetates, and thiourea react in the presence of bases like potassium bicarbonate in ethanol to form pyrimidine rings.

- Subsequent hydrazinolysis and condensation steps allow functionalization at the 4- and 6-positions.

- Although this method is more general for pyrimidine derivatives, it can be adapted for tetrahydro-2H-pyran substitution by using appropriate aldehyde or pyran precursors.

Nucleophilic Substitution with Tetrahydro-2H-pyran Derivatives

- A common method involves reacting 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-yl nucleophiles in the presence of bases such as triethylamine or cesium carbonate.

- This substitution selectively replaces the chlorine at the 6-position, yielding 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

- Reaction conditions typically include ethanol or ethyl acetate as solvents, moderate heating (50–60 °C), and mild acidic or neutral environments to prevent side reactions.

Metal-Free Catalytic Cyclization

- Recent advances include metal-free catalytic methods using acid catalysts such as p-toluenesulfonic acid monohydrate and magnesium sulfate as a co-catalyst.

- These methods promote stereoselective cyclization of intermediates with tetrahydro-2H-pyran, yielding the target pyrimidine derivatives with high stereoselectivity (>19:1) and moderate yields.

- The advantage of this approach is the avoidance of metal catalysts, reducing contamination and simplifying purification.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Chlorination Step: The conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine using dry hydrogen chloride gas is a critical step that can be adapted for the preparation of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine by replacing the methoxy group with the tetrahydro-pyran substituent. This reaction proceeds efficiently at mild temperatures and atmospheric to slightly elevated pressures, with methyl halide byproducts escaping as gases, simplifying purification.

Nucleophilic Substitution Specificity: The chlorine at the 6-position is more reactive towards nucleophilic substitution than the chlorine at the 4-position, allowing selective introduction of the tetrahydro-2H-pyran group at C6 while retaining the 4-chloro substituent for further functionalization or biological activity.

Stereoselectivity and Catalysis: The use of acid catalysts like p-toluenesulfonic acid and magnesium sulfate facilitates stereoselective cyclization, favoring exo-transition states over endo, which is crucial for obtaining the desired stereochemistry in the tetrahydro-2H-pyran ring system attached to the pyrimidine core.

Scalability and Stability: Chlorination methods involving gaseous hydrogen halides are scalable and yield stable intermediates suitable for further chemical transformations or biological testing. However, care must be taken to avoid polymerization or degradation, which can occur with some pyrimidine derivatives under harsh conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while hydrolysis can lead to the formation of pyrimidine-4-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The pyrimidine scaffold is known for its versatility in drug design, and 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is no exception. Its potential applications are primarily in the following areas:

- Anticancer Agents : Pyrimidine derivatives have been extensively studied for their anticancer properties. Research has shown that compounds with similar structures can inhibit various kinases involved in cancer progression. For instance, derivatives of pyrimidine have been designed to target AKT pathways, which are crucial in glioma malignancy .

- Antimicrobial Activity : The structural features of pyrimidines allow them to exhibit antimicrobial properties. Compounds containing the pyrimidine core have been developed to combat bacterial and fungal infections, demonstrating significant activity against resistant strains .

- Neurological Disorders : Pyrimidines are also being explored for their potential in treating neurological conditions. Their ability to cross the blood-brain barrier makes them suitable candidates for developing therapies for diseases such as Alzheimer's and Parkinson's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine typically involves multi-step organic reactions that allow for the introduction of the tetrahydropyran moiety at the 6-position of the pyrimidine ring. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Table 1: Comparison of Pyrimidine Derivatives

Case Studies

- Anticancer Research : A study highlighted the synthesis of a series of pyrano[2,3-c]pyrazoles that exhibited potent anti-glioma activity. The compound demonstrated low toxicity towards non-cancerous cells while effectively inhibiting glioma cell growth, suggesting a promising therapeutic profile for pyrimidine derivatives in cancer treatment .

- Antimicrobial Development : Another study focused on synthesizing various pyrimidine derivatives and testing their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antibacterial activity significantly .

Mecanismo De Acción

The mechanism of action of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Substituent Effects at Position 6

The reactivity and biological activity of pyrimidine derivatives are heavily influenced by the substituent at position 6. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrimidine Derivatives

Key Observations:

- Electron-Donating Groups : The tetrahydro-2H-pyran-4-yl group provides moderate electron donation via its oxygen atom, enhancing solubility without excessive deactivation of the pyrimidine ring. This contrasts with strongly electron-withdrawing groups like CF₃ (), which increase electrophilicity but reduce solubility .

- Steric Effects: Bulky substituents (e.g., tetrahydro-2H-pyran-4-yl, 3-methoxyphenyl) may slow nucleophilic substitution but improve target specificity. For example, the fused thieno ring in introduces planar rigidity, favoring interactions with hydrophobic enzyme pockets .

- Biological Relevance: Amino-substituted derivatives () are prevalent in anti-inflammatory agents, while heteroaromatic substituents (e.g., pyrazole in ) are explored for kinase inhibition .

Reactivity in Nucleophilic Substitution

The chlorine at position 4 is a common site for nucleophilic displacement. Substituents at position 6 modulate this reactivity:

- Electron-Withdrawing Groups (EWGs) : CF₃ () and 3-fluorophenyl () accelerate substitution by increasing the electrophilicity of the pyrimidine ring .

- Electron-Donating Groups (EDGs) : Tetrahydro-2H-pyran-4-yl and methoxy groups () reduce reaction rates but improve stability, as seen in the synthesis of ether derivatives like 4-chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine .

- Steric Hindrance : Bulky groups (e.g., tetrahydro-2H-pyran-4-yl) may necessitate harsher conditions or catalysts, as observed in , where diethylene glycol-protected pyrimidines required acid-catalyzed amination .

Actividad Biológica

4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound belongs to the pyrimidine class of heterocycles, which are known for their diverse biological activities. Pyrimidines serve as essential building blocks in nucleic acids and have been modified for various therapeutic applications. The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine typically involves standard organic synthesis techniques that allow for structural modifications to enhance biological activity.

Biological Activity Overview

The biological activities of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can be categorized into several key areas:

Antitumor Activity

Research has indicated that derivatives of pyrimidine, including 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro assays demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest at the G1/S phase .

Table 1: Antitumor Efficacy of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine | HCT116 (colon cancer) | 75.1 | CDK2 inhibition, apoptosis induction |

| Compound A | MCF7 (breast cancer) | 85.88 | Apoptosis via caspase activation |

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For example, compounds similar to 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with vital metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | IC50 (µM) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine | Staphylococcus aureus | 29.42 | 29.00 |

| Compound B | Escherichia coli | 27.63 | 24.50 |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Mechanism : A study focusing on the effects of pyrimidine derivatives on HCT116 cells revealed that treatment with 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine led to significant apoptosis, as evidenced by increased levels of caspase-3 expression . The compound was found to induce cell cycle arrest at the G1 phase, indicating a potential mechanism for its antitumor effects.

- Inhibition of Kinases : Another important aspect is the inhibition of kinases such as CDK2 and AKT2, which are pivotal in cancer progression and survival pathways. Compounds structurally related to 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine demonstrated low micromolar activity against these kinases in vitro, suggesting a promising avenue for further development as anticancer agents .

Q & A

Q. What are the recommended safety protocols for handling 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment, including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods for reactions involving volatile intermediates. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. These protocols align with general pyrimidine handling guidelines .

Q. What synthetic routes are commonly employed to prepare 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine?

- Methodological Answer : A typical approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, reacting 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-ylboronic acid under Suzuki-Miyaura coupling conditions. Reaction optimization (e.g., palladium catalyst selection, temperature control) is critical to achieve high regioselectivity at the 6-position .

Q. How is the purity of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine validated in synthetic workflows?

- Methodological Answer : Analytical techniques include:

- HPLC : Using a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).

- NMR : Confirm structural integrity via - and -NMR, focusing on pyrimidine ring protons (δ 8.5–9.0 ppm) and tetrahydro-2H-pyran signals (δ 1.5–4.0 ppm) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the chlorination of pyrimidine intermediates?

- Methodological Answer : Regioselective chlorination at the 4-position can be achieved using POCl with catalytic dimethylformamide (DMF) under anhydrous conditions. Temperature control (70–80°C) and stoichiometric excess of POCl minimize di- or tri-chlorinated byproducts. Post-reaction quenching with ice-water followed by neutralization ensures product stability .

Q. How does the tetrahydro-2H-pyran-4-yl substituent influence the compound’s biological activity?

- Methodological Answer : The tetrahydropyran moiety enhances solubility and metabolic stability compared to aromatic substituents. In kinase inhibition assays, this group reduces off-target interactions by occupying hydrophobic pockets in enzyme active sites. Computational docking studies (e.g., using AutoDock Vina) and comparative IC assays against unsubstituted analogs validate this hypothesis .

Q. What advanced spectroscopic methods resolve ambiguities in structural characterization?

- Methodological Answer :

Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., THF vs. DMF), catalyst loading, and reaction time. For example, a 15% increase in yield was reported when switching from THF to DMF at 100°C, likely due to improved solubility of the boronic acid reagent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.